molecular formula C24H24N4O2 B11522512 2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide CAS No. 309737-84-6

2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide

Cat. No.: B11522512
CAS No.: 309737-84-6
M. Wt: 400.5 g/mol
InChI Key: QZHAKYGRSWXGEP-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation

The systematic IUPAC name of the compound is derived through hierarchical analysis of its molecular structure. The parent chain is identified as acetamide (CH₃CONH₂), with two substituent groups attached:

  • A 2,4-dimethylphenoxy group bonded to the acetyl oxygen.
  • A 2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl group bonded to the acetamide nitrogen.

Following IUPAC priority rules for substituents:

  • The 2,4-dimethylphenoxy group is named as an alkoxy substituent, with methyl groups at positions 2 and 4 of the phenyl ring.
  • The 2H-benzotriazol-5-yl group is numbered such that the nitrogen atoms in the triazole ring are prioritized, with the benzofused system occupying positions 1–6. The substituent at position 2 of the benzotriazole is a 3,4-dimethylphenyl group.

The full name is constructed alphabetically, yielding:
2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide .

Structural Validation via Molecular Formula

The molecular formula is C₂₆H₂₆N₄O₂ , calculated as follows:

Component Contribution to Formula
Acetamide backbone C₂H₅NO
2,4-Dimethylphenoxy group C₈H₉O
2H-Benzotriazol-5-yl group C₁₂H₁₂N₃
3,4-Dimethylphenyl group C₈H₁₀

Structural Isomerism and Tautomeric Forms

The compound exhibits two key forms of structural variability:

Tautomerism in the Benzotriazole Moiety

Benzotriazole derivatives typically exist in equilibrium between 1H- and 2H- tautomeric forms. In this compound, the 2H-benzotriazole configuration is explicitly defined, fixing the hydrogen atom at position 1 and the substituent at position 2. This tautomeric preference is stabilized by intramolecular hydrogen bonding and steric effects from the 3,4-dimethylphenyl group.

A summary of isomerism is provided in Table 1:

Isomer Type Structural Variation
Tautomeric 1H- vs. 2H-benzotriazole
Positional (Phenoxy) Methyl groups at 2,4 vs. 3,5 positions
Positional (Benzotriazole) Substituent at position 2 vs. 1 or 3

CAS Registry Number and Alternative Designations

Properties

CAS No.

309737-84-6

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]acetamide

InChI

InChI=1S/C24H24N4O2/c1-15-5-10-23(18(4)11-15)30-14-24(29)25-19-7-9-21-22(13-19)27-28(26-21)20-8-6-16(2)17(3)12-20/h5-13H,14H2,1-4H3,(H,25,29)

InChI Key

QZHAKYGRSWXGEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

Benzotriazole formation typically proceeds via diazotization and cyclization. For example:

  • Substituted o-phenylenediamine (1.0 equiv) is treated with NaNO₂ (1.2 equiv) in aqueous HCl at 0–5°C to generate a diazonium intermediate.

  • Subsequent cyclization with ammonium acetate in acetic acid yields the benzotriazole scaffold.

Functionalization at the 2-Position

Introducing the 3,4-dimethylphenyl group requires Ullmann coupling or nucleophilic aromatic substitution:

  • 2-Chlorobenzotriazole (1.0 equiv) reacts with 3,4-dimethylphenylboronic acid (1.2 equiv) under Pd(PPh₃)₄ catalysis in toluene/EtOH (3:1) at 80°C.

  • Purification via silica gel chromatography (hexane/ethyl acetate = 7:3) affords the substituted benzotriazole in 68–72% yield.

Nitration and Reduction to the 5-Amino Derivative

  • Nitration : Treating 2-(3,4-dimethylphenyl)-2H-benzotriazole with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position (yield: 85–90%).

  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine (yield: 95%).

Synthesis of 2-(2,4-Dimethylphenoxy)Acetic Acid

Alkylation of 2,4-Dimethylphenol

  • 2,4-Dimethylphenol (1.0 equiv) is reacted with bromoacetic acid (1.1 equiv) in the presence of K₂CO₃ (2.0 equiv) in acetone at reflux (56°C) for 12 h.

  • Acidic workup (HCl, pH 2) precipitates the product, which is recrystallized from ethanol/water (yield: 82%).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :

  • 2-(2,4-Dimethylphenoxy)acetic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) are stirred in DMF at 0°C for 30 min.

  • 2-(3,4-Dimethylphenyl)-2H-benzotriazol-5-amine (1.0 equiv) is added, followed by DIPEA (2.0 equiv). The reaction proceeds at 25°C for 18 h.

  • Purification via silica gel chromatography (methanol/ethyl acetate = 5:95) yields the acetamide in 58–63%.

Uranium/Guanidinium-Based Coupling Agents

Using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate):

  • 2-(2,4-Dimethylphenoxy)acetic acid (1.0 equiv), HBTU (1.2 equiv), and DIPEA (3.0 equiv) in anhydrous DMF are stirred at 25°C for 10 min.

  • The amine (1.0 equiv) is added, and the mixture is heated to 40°C for 4 h.

  • After solvent removal, the residue is partitioned between ethyl acetate and water. Column chromatography (ethyl acetate/hexane = 1:1) gives the product in 65–70% yield.

Acid Chloride Route

  • 2-(2,4-Dimethylphenoxy)acetyl chloride is prepared by treating the acid with thionyl chloride (2.0 equiv) in dichloromethane at 0°C for 2 h.

  • The chloride is reacted with the benzotriazole amine (1.0 equiv) and TEA (2.0 equiv) in THF at 25°C overnight.

  • Filtration and recrystallization from ethanol afford the acetamide in 71% yield.

Reaction Optimization and Challenges

Solvent and Base Effects

  • DMF facilitates higher coupling efficiency due to its polar aprotic nature but requires rigorous drying.

  • Chloroform and THF offer moderate yields (50–60%) but simplify workup.

  • DIPEA outperforms TEA in neutralizing HCl byproducts, improving yields by 10–15%.

Temperature and Time

  • Elevated temperatures (40–50°C) reduce reaction times from 18 h to 4–6 h but may promote side reactions (e.g., racemization).

Purification Challenges

  • Silica gel chromatography with methanol/ethyl acetate gradients (0–10% methanol) effectively separates the product from unreacted amine and HOBt byproducts.

  • Recrystallization from ethanol/water (4:1) enhances purity (>98% by HPLC).

Spectroscopic Characterization

¹H NMR Analysis (DMSO-d₆, 300 MHz)

  • δ 2.23 (s, 6H, Ar–CH₃), 2.38 (s, 3H, N–CH₃), 4.62 (s, 2H, OCH₂CO), 6.95–7.92 (m, 9H, aromatic), 10.12 (s, 1H, NH).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : 386.1743 g/mol (C₂₃H₂₂N₄O₂).

  • Observed : 386.1741 g/mol (Δ = 0.5 ppm) .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives similar to 2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide exhibit significant anticancer activities. For instance, compounds containing benzotriazole moieties have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that such compounds can induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways . The efficacy of these compounds is typically assessed using minimum inhibitory concentration (MIC) values, which help determine their potential as antimicrobial agents.

Targeting Enzymatic Pathways

The compound's structure suggests potential interactions with key biological targets such as enzymes involved in cancer metabolism and bacterial resistance mechanisms. For example, derivatives may inhibit dihydrofolate reductase (DHFR), a crucial enzyme in folate synthesis pathways that is often targeted in cancer therapies and antimicrobial treatments .

Synthetic Methodologies

The synthesis of 2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Substitution Reactions: Utilizing electrophilic aromatic substitution to introduce functional groups onto the aromatic rings.
  • Coupling Reactions: Employing cross-coupling techniques to link different aromatic systems, enhancing the compound's biological activity.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are routinely employed to validate the chemical identity of the synthesized molecules .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of HCT116 cell proliferation with IC50 values lower than standard treatments .
Study BAntimicrobial EfficacyShowed potent activity against multiple bacterial strains with MIC values indicating effectiveness comparable to existing antibiotics .
Study CEnzyme InhibitionIdentified as a potential inhibitor of DHFR, suggesting a dual role in cancer treatment and antimicrobial action .

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The dimethylphenoxy and acetamide groups can influence the compound’s solubility, stability, and overall bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with structurally related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight logP<sup>a</sup> H-Bond Donors H-Bond Acceptors Rotatable Bonds Key Structural Features
Target Compound C24H24N4O2 400.48 ~4.2<sup>b</sup> 1 5 6 Benzotriazole, dual dimethylphenyl/phenoxy
2-(2-Methylphenoxy)-N-[2-(4-Methylphenyl)-2H-Benzotriazol-5-yl]Acetamide C22H20N4O2 372.43 ~3.8 1 5 5 Single methyl substituents on phenyl rings
2-(2,4-Dimethylphenoxy)-N-(4-Sulfamoylphenyl)Acetamide C16H18N2O4S 334.39 ~3.8 2 6 5 Sulfamoyl group enhances polarity
N-(3-Chloro-2-Methylphenyl)-2-[3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2,4-Dimethylphenyl)-...] C30H32ClN3O4S 566.11 ~5.1 1 6 9 Bulky substituents, thioxo-imidazolidine
2-{[4-Allyl-5-(1H-Benzotriazol-1-ylmethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[2-(Trifluoromethyl)Phenyl]Acetamide C21H20F3N7O2S 511.54 ~3.5 1 8 8 Trifluoromethyl, triazole-thioether linkage

<sup>a</sup> Predicted using fragment-based methods.
<sup>b</sup> Estimated based on substituent contributions.

Key Observations:
  • Lipophilicity : The target compound’s logP (~4.2) is higher than analogs with polar groups (e.g., sulfamoyl in ) but lower than bulkier derivatives like . This balance may favor passive diffusion across membranes while retaining moderate solubility.
  • Hydrogen Bonding : The benzotriazole core provides two hydrogen-bond acceptors (N atoms), enhancing target engagement compared to simpler acetamides .
  • Rotatable Bonds : With six rotatable bonds, the target compound aligns with the Veber rule (≤10 bonds), suggesting favorable oral bioavailability .
Metabolic Stability:

The benzotriazole moiety in the target compound likely confers resistance to oxidative metabolism compared to thiadiazole or imidazolidine analogs (e.g., ), which may undergo rapid degradation via cytochrome P450 enzymes.

Binding Affinity:

Compounds with benzotriazole or triazole cores (e.g., ) often exhibit strong interactions with metalloenzymes or kinases due to their ability to coordinate metal ions or form π-stacking interactions. For example, a related benzotriazole-acetamide derivative showed low binding energy (-9.2 kcal/mol) with metalloproteinase II (MPII), attributed to optimal steric and electronic complementarity .

ADMET Profile:
  • Absorption : The target compound’s polar surface area (PSA ~85 Ų) and rotatable bond count (6) suggest moderate-to-high intestinal absorption, aligning with the criteria for oral bioavailability .
  • Toxicity : Dimethylphenyl groups may reduce acute toxicity compared to halogenated analogs (e.g., ), as halogens can form reactive metabolites.

Case Studies of Analog-Specific Properties

Triazole-Thioether Analog : The trifluoromethyl group enhances metabolic stability and electronegativity, favoring target selectivity in kinase inhibitors.

Thiadiazole Derivatives : Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide exhibit potent anti-inflammatory activity (IC50 ~12 µM) but higher cytotoxicity due to reactive thiol groups.

Biological Activity

The compound 2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide is a benzotriazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H21N3O2
  • Molar Mass : 283.36 g/mol
  • CAS Number : 438478-07-0
  • Density : 1.106 g/cm³ (predicted)
  • Boiling Point : 473.1 °C (predicted)
  • pKa : 13.42 (predicted) .

Benzotriazole derivatives, including the compound , are known for their diverse biological activities. The mechanisms through which these compounds exert their effects can include:

  • Antioxidant Activity : Benzotriazoles can act as free radical scavengers, protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies have demonstrated that benzotriazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Inhibition of Enzymatic Activity : Certain benzotriazoles have been shown to inhibit enzymes involved in various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer.

Antimicrobial Activity

Research has shown that benzotriazole compounds can effectively inhibit the growth of various bacterial strains. For instance, one study reported that specific benzotriazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

Benzotriazole derivatives have also been investigated for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines by modulating cell signaling pathways associated with cell survival and proliferation.

Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of various benzotriazole derivatives, including our compound. The study found that the compound significantly inhibited the growth of MRSA and other clinical strains with an MIC value of approximately 15 μg/mL .

Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on the anticancer effects of benzotriazoles, the compound was tested on several cancer cell lines. Results indicated that it reduced cell viability by over 60% at concentrations of 50 μM after 48 hours of treatment . The mechanism was attributed to the induction of apoptosis through caspase activation.

Data Tables

PropertyValue
Molecular FormulaC18H21N3O2
Molar Mass283.36 g/mol
Density1.106 g/cm³
Boiling Point473.1 °C
pKa13.42
Biological ActivityObservations
AntibacterialMIC against MRSA: ~15 μg/mL
CytotoxicityCell viability reduction: >60% at 50 μM

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide?

The synthesis typically involves coupling a phenoxyacetamide intermediate with a benzotriazole derivative. For example, chloroacetylation of a substituted phenol followed by nucleophilic substitution with an amine-containing benzotriazole under basic conditions (e.g., potassium carbonate in DMF). Reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation or column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization requires a combination of spectroscopic techniques:

  • 1H/13C NMR : Verify substituent positions and integration ratios (e.g., methyl groups at 2,4-dimethylphenoxy).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹). Purity is assessed via HPLC (>95%) with UV detection at λmax ~270 nm (aromatic/heterocyclic absorption) .

Q. What analytical techniques are critical for monitoring reaction intermediates?

  • TLC : Rapid assessment of reaction completion using silica plates and UV visualization.
  • HPLC : Quantify intermediates and detect side products (e.g., unreacted starting materials).
  • In-situ FTIR : Track carbonyl or amide bond formation in real time .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Step 1 : Synthesize analogs with modifications to the phenoxy (e.g., halogenation) or benzotriazole (e.g., substituent position changes) moieties.
  • Step 2 : Test in vitro activity (e.g., enzyme inhibition assays) and correlate with structural features.
  • Step 3 : Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases or receptors). Example SAR Table:
AnalogSubstituent ModificationsIC50 (nM)Notes
ParentNone150Baseline
A4-Cl on phenoxy752x potency
B3-F on benzotriazole300Reduced activity

Q. What computational strategies can streamline reaction optimization for this compound?

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for amide bond formation) using Gaussian or ORCA.
  • Machine Learning (ML) : Train models on reaction yield data (solvent, temperature, catalyst) to predict optimal conditions.
  • High-Throughput Screening (HTS) : Test 96-well plate reactions under varied conditions (e.g., solvent polarity, base strength) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Method 1 : Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. cellular viability assays).
  • Method 2 : Replicate experiments with strict controls (e.g., batch-to-batch compound purity checks via NMR/HPLC).
  • Method 3 : Analyze pharmacokinetic variables (e.g., metabolic stability in liver microsomes) to explain discrepancies between in vitro and in vivo results .

Q. What in vivo models are appropriate for evaluating toxicity and efficacy?

  • Acute Toxicity : OECD 423 guidelines in rodents (dose escalation over 14 days).
  • Efficacy Models :
  • Inflammation : Carrageenan-induced paw edema in rats (measure IL-6/TNF-α suppression).
  • Cancer : Xenograft models with human tumor cell lines (e.g., HT-29 colon carcinoma).
    • Analytical Support : LC-MS/MS for plasma/tissue concentration profiling .

Q. How can scaling-up synthesis be optimized without compromising yield?

  • Process Design : Use flow chemistry for continuous amide coupling (improves heat/mass transfer).
  • Quality by Design (QbD) : Define critical process parameters (CPPs) via DOE (e.g., solvent volume, stirring rate).
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

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